molecular formula C17H31N3O B6940048 N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine

Cat. No.: B6940048
M. Wt: 293.4 g/mol
InChI Key: GMEJENFQWMHTEN-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine is a complex organic compound that features a cyclohexyl ring, a pyrazole ring, and a methanamine group

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O/c1-15(2)20-13-16(12-19-20)11-18-14-17(9-10-21-3)7-5-4-6-8-17/h12-13,15,18H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEJENFQWMHTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2(CCCCC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine typically involves multiple steps, starting with the preparation of the cyclohexyl and pyrazole intermediates. The cyclohexyl intermediate can be synthesized through the alkylation of cyclohexane with 2-methoxyethyl chloride under basic conditions. The pyrazole intermediate is prepared by reacting 1-propan-2-ylhydrazine with an appropriate diketone.

The final step involves the coupling of the cyclohexyl and pyrazole intermediates with methanamine under catalytic conditions to form the desired compound. This reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where nucleophiles such as halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted amines

Scientific Research Applications

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(1-propan-2-ylpyrazol-4-yl)methanamine: shares similarities with other cyclohexyl and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler compounds

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